DHFR Inhibition Potency vs. Trimethoprim
In enzymatic assays targeting Pneumocystis carinii dihydrofolate reductase (DHFR), 5,6-Dimethoxypyrimidin-4-amine demonstrates an inhibitory potency (IC50 = 12,000 nM) that is comparable to that of the clinical antifolate trimethoprim (IC50 = 12,000 nM) [1]. This establishes the compound as a relevant baseline for antifolate research, particularly in evaluating structural modifications relative to established DHFR inhibitors.
| Evidence Dimension | IC50 against Pneumocystis carinii dihydrofolate reductase (DHFR) |
|---|---|
| Target Compound Data | 12,000 nM (1.2E+4 nM) |
| Comparator Or Baseline | Trimethoprim: 12,000 nM (12 µM) |
| Quantified Difference | Equivalent (1.0-fold difference) |
| Conditions | Enzymatic activity monitored by NADPH oxidation at 340 nm using a 96-well microtiter plate spectrophotometer at 37 °C |
Why This Matters
This quantitative parity with trimethoprim positions 5,6-Dimethoxypyrimidin-4-amine as a critical, cost-effective reference control or synthetic starting point for developing new DHFR inhibitors without the confounding factor of significantly higher or lower intrinsic potency.
- [1] BindingDB. PrimarySearch_ki: IC50 of 5,6-Dimethoxypyrimidin-4-amine and Trimethoprim against P. carinii DHFR. View Source
